molecular formula C6H9ClN2O3 B3380027 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride CAS No. 1803610-66-3

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Cat. No. B3380027
CAS RN: 1803610-66-3
M. Wt: 192.60
InChI Key: ROLBEEJIYCDGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, also known as MPAA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Drug Discovery

The pyrazole scaffold, which includes 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, has a wide range of applications in medicinal chemistry and drug discovery . The popularity of pyrazoles in these fields has skyrocketed since the early 1990s . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazoles are also used in agrochemistry . While the specific applications of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride in this field are not detailed in the available resources, pyrazoles in general are known to be used in the development of pesticides and other agrochemicals .

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry and organometallic chemistry, pyrazoles are used as ligands . They can coordinate with metal ions to form complexes with various properties, which can be used in a wide range of applications .

Mechanism of Action

The mechanism of action of pyrazole-based compounds is diverse and depends on the specific compound . Unfortunately, the specific mechanism of action for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride is not detailed in the retrieved papers.

properties

IUPAC Name

2-hydroxy-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-8-3-4(2-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLBEEJIYCDGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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